3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
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Description
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a benzothiophene core, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways , suggesting that COX enzymes could be potential targets.
Mode of Action
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by targeting the COX pathways .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, and their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of similar benzothiazole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(phenylthio)ethanone.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reaction: The benzothiophene and benzothiazole intermediates are coupled
Properties
IUPAC Name |
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS2/c1-13-6-11-17-19(12-13)29-23(26-17)14-7-9-15(10-8-14)25-22(27)21-20(24)16-4-2-3-5-18(16)28-21/h2-12H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGTIAWGOJYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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